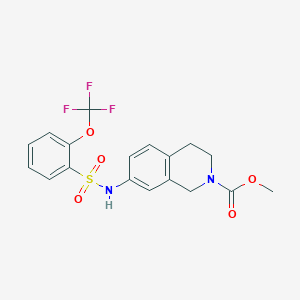

methyl 7-(2-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a trifluoromethoxy group, a phenylsulfonamido group, and a dihydroisoquinoline carboxylate group. The trifluoromethoxy group is a chemical group –O–CF3. It can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethoxy, phenylsulfonamido, and dihydroisoquinoline carboxylate groups. Each of these groups can participate in different types of chemical reactions. For example, trifluoromethoxy groups are known to increase the stability and lipophilicity of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethoxy group is known to increase the stability and lipophilicity of compounds .Wissenschaftliche Forschungsanwendungen

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

Research has demonstrated that compounds structurally related to "methyl 7-(2-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate" exhibit significant inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), an enzyme involved in the synthesis of epinephrine. For instance, Grunewald et al. (2005) synthesized a series of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, finding that certain derivatives were highly potent and selective inhibitors of PNMT, capable of penetrating the blood-brain barrier (G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005).

Cyclization and Synthesis Techniques

Another aspect of research focuses on the synthesis methods involving isoquinoline derivatives. Saitoh et al. (2001) explored the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline via Pummerer-type cyclization, demonstrating an enhancing effect of boron trifluoride diethyl etherate on the cyclization process. This methodological approach opens new pathways for the synthesis of complex organic compounds with potential pharmacological applications (T. Saitoh, T. Ichikawa, Y. Horiguchi, J. Toda, T. Sano, 2001).

Molecular Binding and Inhibition

A comparative study by Grunewald et al. (2006) on the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to PNMT revealed insights into the molecular interactions and inhibitory mechanisms of these compounds. This research provides a deeper understanding of how structural modifications can influence enzyme inhibition and selectivity (G. L. Grunewald, Mitchell R Seim, Rachel C Regier, Jennifer L. Martin, C. Gee, N. Drinkwater, K. R. Criscione, 2006).

Eigenschaften

IUPAC Name |

methyl 7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O5S/c1-27-17(24)23-9-8-12-6-7-14(10-13(12)11-23)22-29(25,26)16-5-3-2-4-15(16)28-18(19,20)21/h2-7,10,22H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRQUQVEMAVWTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(2-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2472619.png)

![N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2472620.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2472621.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2472622.png)

![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)

![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)

![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)